1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone
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Overview
Description
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone is a synthetic organic compound characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a phenyl ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in a variety of effects, depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, such as indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves the formation of the pyrrolidinylmethyl group through a Mannich reaction, where 4-methoxybenzaldehyde reacts with pyrrolidine and formaldehyde under acidic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]butanone: The butanone analog has a longer carbon chain, potentially altering its physical and chemical properties.
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]pentanone: This compound has an even longer carbon chain, which may further influence its behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its applications and properties.
Properties
IUPAC Name |
1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)12-5-6-14(17-2)13(9-12)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIIFDNCPPWFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-38-6 |
Source
|
Record name | 1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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